molecular formula C22H30N2O3 B5359102 3-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B5359102
M. Wt: 370.5 g/mol
InChI Key: PMDQKGUKRVSLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure and the presence of a piperazine ring

Properties

IUPAC Name

3-[4-[(2-methylphenyl)methyl]piperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-15-4-2-3-5-18(15)14-23-10-12-24(13-11-23)21(25)19-16-6-8-17(9-7-16)20(19)22(26)27/h2-5,16-17,19-20H,6-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQKGUKRVSLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. This is followed by the introduction of the piperazine ring and the 2-methylbenzyl group. The final step involves the formation of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is unique due to its bicyclic structure and the presence of both a piperazine ring and a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.